[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine
Overview
Description
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C13H12N4 It is a derivative of benzodiazole and pyridine, which are both heterocyclic aromatic compounds
Scientific Research Applications
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on benzimidazole derivatives could include further exploration of their synthesis, properties, and potential applications. This could involve studying their mechanisms of action, testing their effects in different biological systems, and developing new derivatives with improved properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with benzodiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminopyridine reacts with the benzodiazole derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
[2-(1H-1,3-Benzodiazol-1-yl)pyridine]: A closely related compound with similar structural features.
[2-(1H-1,3-Benzodiazol-1-yl)aniline]: Another derivative of benzodiazole with an amine group.
[2-(1H-1,3-Benzodiazol-1-yl)benzylamine]: A compound with a benzylamine group attached to the benzodiazole ring.
Uniqueness
[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is unique due to its combination of benzodiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)pyridin-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJFRPGUUIVNAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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